molecular formula C15H8BrF5O3S B2614890 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone CAS No. 868256-31-9

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone

Cat. No.: B2614890
CAS No.: 868256-31-9
M. Wt: 443.18
InChI Key: MIOIGCQDHARJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is an organic compound that features both bromine and pentafluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3,4,5,6-pentafluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-bromobenzaldehyde is first converted to 4-bromobenzyl alcohol, which is then reacted with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or other oxidized forms.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and pentafluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The sulfonyl group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
  • 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
  • 1-(4-Methylphenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone

Uniqueness

1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is unique due to the presence of both bromine and pentafluorophenyl groups, which confer distinct chemical properties

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF5O3S/c16-8-3-1-7(2-4-8)9(22)5-6-25(23,24)15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIGCQDHARJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.